

# Early-phase clinical trial results for JNJ-42165279

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## Compound of Interest

Compound Name: JNJ-42165279

Cat. No.: B560100

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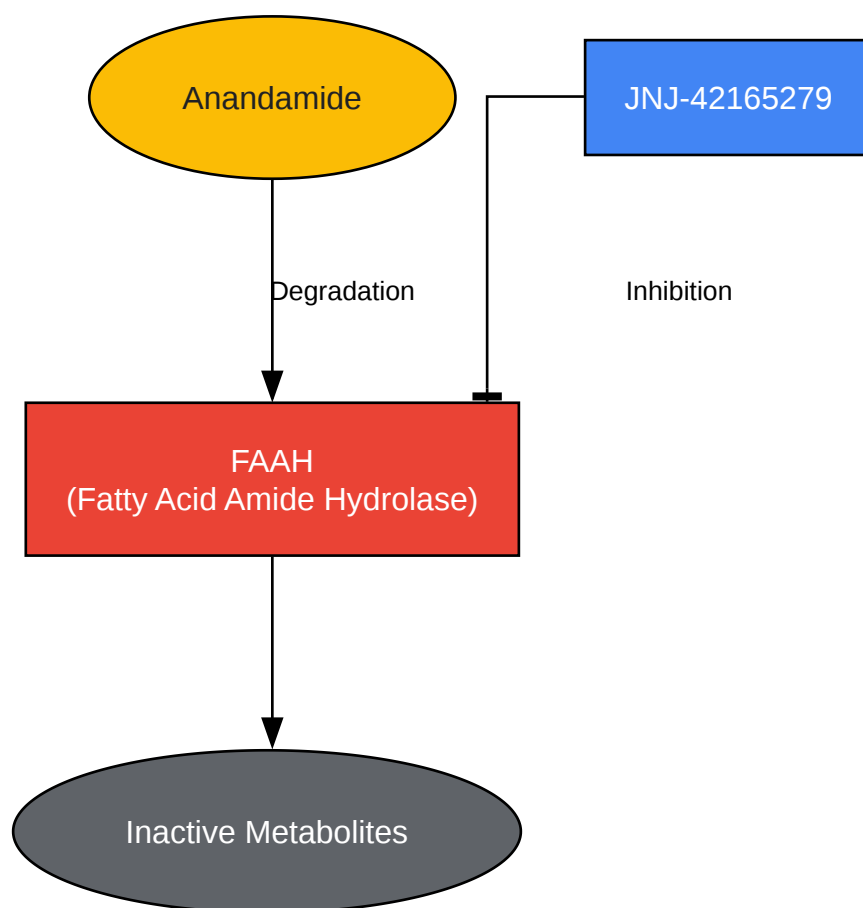
An In-depth Technical Guide to the Early-Phase Clinical Trial Results of **JNJ-42165279**

## Introduction

**JNJ-42165279** is a potent, selective, and orally bioavailable inhibitor of the enzyme fatty acid amide hydrolase (FAAH). Developed by Janssen Pharmaceutica, this compound acts by covalently binding to the catalytic site of FAAH in a slowly reversible manner.[1][2][3] The inhibition of FAAH leads to an increase in the levels of endogenous fatty acid amides (FAAs), including anandamide (AEA), oleoylethanolamide (OEA), and palmitoylethanolamide (PEA).[2][4] This mechanism is being explored for its therapeutic potential in treating anxiety and mood disorders.[1][5] This guide provides a detailed overview of the early-phase clinical trial results for **JNJ-42165279**, focusing on its pharmacokinetics, pharmacodynamics, safety, and preliminary efficacy.

## Mechanism of Action: FAAH Inhibition

**JNJ-42165279** is a selective inhibitor of FAAH, the primary enzyme responsible for the degradation of the endocannabinoid anandamide and other related fatty acid amides.[3][6][7][8] By blocking FAAH, **JNJ-42165279** potentiates the effects of these endogenous signaling molecules.[5] The compound has an IC<sub>50</sub> of 70 nM for FAAH and demonstrates high selectivity over other enzymes, ion channels, transporters, and receptors.[1][4]



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Caption: Signaling pathway of FAAH inhibition by **JNJ-42165279**.

## Early-Phase Clinical Trial Results

### Phase 1: Pharmacokinetics, Pharmacodynamics, and Safety

A Phase 1 multiple-ascending dose study was conducted in healthy volunteers to assess the safety, pharmacokinetics, and pharmacodynamics of **JNJ-42165279**.<sup>[5][9]</sup>

Pharmacokinetics: **JNJ-42165279** demonstrated a plasma half-life of 8-14 hours.<sup>[3]</sup> Following oral administration, it was found to cross the blood-brain barrier, with brain concentrations being somewhat elevated relative to plasma at C<sub>max</sub>.<sup>[4]</sup>

Pharmacodynamics: Administration of **JNJ-42165279** resulted in a dose-dependent increase in plasma and cerebrospinal fluid (CSF) concentrations of FAAs.[\[5\]](#) A positron emission tomography (PET) study using the FAAH tracer  $[^{11}\text{C}]\text{MK3168}$  confirmed target engagement in the brain.[\[5\]](#)[\[10\]](#)

Table 1: Pharmacodynamic Effects of **JNJ-42165279** in Healthy Volunteers

| Parameter            | Dose                        | Result   |
|----------------------|-----------------------------|--|
| Plasma AEA           | 10-100 mg (single dose)     | 5.5–10-fold increase vs. placebo <a href="#">[5]</a>   |
| Plasma OEA & PEA     | 10-100 mg (single dose)     | 4.3–5.6-fold increase vs. placebo <a href="#">[5]</a>  |
| CSF AEA              | 10-75 mg (daily for 7 days) | ~41-77-fold increase vs. predose <a href="#">[5]</a>   |
| CSF OEA              | 10-75 mg (daily for 7 days) | ~5.8-7.4-fold increase vs. predose <a href="#">[5]</a> |
| Brain FAAH Occupancy | ≥10 mg                      | Saturation (96-98%) <a href="#">[5]</a>                |

Safety: In Phase 1 trials, **JNJ-42165279** was generally well-tolerated with few side effects, all of which were of mild intensity.[\[11\]](#)[\[12\]](#) No serious adverse events were reported.[\[1\]](#)

## Phase 2: Efficacy and Safety in Patient Populations

Social Anxiety Disorder (SAD): A Phase 2a, multicenter, double-blind, placebo-controlled proof-of-concept study (NCT02432703) evaluated the efficacy, safety, and tolerability of **JNJ-42165279** (25 mg daily for 12 weeks) in 149 subjects with SAD.[\[3\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[13\]](#)

Table 2: Efficacy Results of **JNJ-42165279** in Social Anxiety Disorder

| Endpoint                        | JNJ-42165279<br>(n=~75) | Placebo (n=~74)  | p-value                |
|---------------------------------|-------------------------|------------------|------------------------|
| Change in LSAS Total Score      | -29.4 (SD 27.47)        | -22.4 (SD 23.57) | Not significant[6][13] |
| ≥30% Improvement in LSAS        | 42.4%                   | 23.6%            | 0.04[6][13]            |
| CGI-I "Much/Very Much Improved" | 44.1%                   | 23.6%            | 0.02[6][13]            |

LSAS: Liebowitz Social Anxiety Scale; CGI-I: Clinical Global Impression-Improvement; SD: Standard Deviation

The study indicated that **JNJ-42165279** may have an anxiolytic effect, although the primary endpoint was not met.[6][13] The drug was well tolerated.[13]

Autism Spectrum Disorder (ASD): A Phase 2, double-blind, placebo-controlled, multicenter study (NCT03664232) assessed the efficacy and safety of **JNJ-42165279** (25 mg, twice-daily for 12 weeks) in 61 adolescents and adults with ASD.[14][15]

Table 3: Efficacy Results of **JNJ-42165279** in Autism Spectrum Disorder

| Endpoint (Change from baseline to day 85) | JNJ-42165279         | Placebo       | p-value       |
|---|----------------------|---------------|---------------|
| ABI-CD Score                              | Not specified        | Not specified | 0.284[14][15] |
| ABI-SC Score                              | Not specified        | Not specified | 0.290[14][15] |
| ABI-RB Score                              | Not specified        | Not specified | 0.231[14][15] |
| RBS-R Score                               | Favored JNJ-42165279 | -             | 0.006[14][15] |
| CASI-Anx Score                            | Favored JNJ-42165279 | -             | 0.048[14][15] |

ABI-CD: Autism Behavior Inventory-Core Domain; ABI-SC: ABI-Social Communication; ABI-RB: ABI-Repetitive/Restrictive Behavior; RBS-R: Repetitive Behavior Scale-Revised; CASI-Anx: Child Adolescent Symptom Inventory-Anxiety.

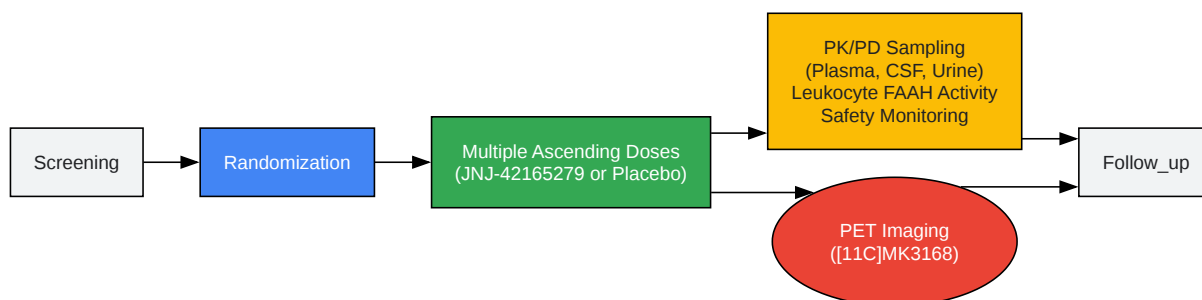
While the primary endpoints were not met, **JNJ-42165279** showed potential therapeutic effects on certain aspects of core ASD symptoms and demonstrated an acceptable safety profile.[\[14\]](#)  
[\[15\]](#)

## Experimental Protocols

Detailed experimental protocols are not fully available in the public domain. The following is a summary of the methodologies as described in the cited publications.

### Phase 1 Multiple-Ascending Dose and PET Study:

- Design: Randomized, placebo-controlled, multiple-ascending dose study in healthy male volunteers.[\[9\]](#)[\[16\]](#)
- Assessments: Pharmacokinetics (plasma, CSF, urine concentrations of **JNJ-42165279**), pharmacodynamics (plasma and CSF FAAH levels, leukocyte FAAH activity), and safety were monitored.[\[5\]](#)[\[9\]](#)
- PET Imaging: Brain FAAH occupancy was determined using the tracer  $[^{11}\text{C}]\text{MK3168}$  after single and multiple doses of **JNJ-42165279**.[\[5\]](#)[\[10\]](#)



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